molecular formula C15H17ClN2O2S B2967342 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034457-28-6

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2967342
CAS No.: 2034457-28-6
M. Wt: 324.82
InChI Key: SEVMKNFSHYAUFL-UHFFFAOYSA-N
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Description

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
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Scientific Research Applications

In vitro Anti-Cancer Potential

Symmetrical and non-symmetrical N,N'-diarylureas, including compounds with chlorophenyl and thiophenyl groups, have been investigated for their potential as anti-cancer agents. These compounds have shown efficacy in activating certain pathways, such as the eIF2α kinase heme-regulated inhibitor, which leads to reduced cancer cell proliferation. The optimization of these molecules aims at improving solubility while maintaining biological activity, suggesting potential applications in developing targeted, non-toxic cancer therapies (Denoyelle et al., 2012).

Corrosion Inhibition

Certain urea derivatives have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic solutions. These studies highlight the potential of urea compounds, including those with chlorophenyl moieties, in protecting metals from corrosion, which is critical in industrial applications. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, forming a protective layer (Bahrami & Hosseini, 2012).

Antimicrobial and Antifungal Activities

Research into the synthesis and biological evaluation of urea derivatives, including those with chlorophenyl and thiophenyl groups, has demonstrated significant antimicrobial and antifungal activities. These findings suggest the potential of such compounds in developing new classes of antibiotics and antifungal agents, addressing the growing concern over antibiotic resistance (Sujatha et al., 2019).

Advanced Materials and Chemical Synthesis

Urea derivatives have been explored for their roles in advanced materials and as intermediates in chemical syntheses. For example, hindered ureas have been shown to act as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This property could be exploited in the synthesis of a wide range of compounds, including polymers and other materials (Hutchby et al., 2009).

Properties

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c16-12-4-1-3-11(9-12)14(19)6-7-17-15(20)18-10-13-5-2-8-21-13/h1-5,8-9,14,19H,6-7,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMKNFSHYAUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.